molecular formula C9H13NO2 B8032541 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol

5-Methyl-2-(propan-2-yloxy)pyridin-3-ol

Cat. No.: B8032541
M. Wt: 167.20 g/mol
InChI Key: JVZZQUQZANNPFL-UHFFFAOYSA-N
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Description

5-Methyl-2-(propan-2-yloxy)pyridin-3-ol is a chemical compound of interest in scientific research, particularly for its role as a synthetic intermediate or building block in medicinal chemistry. Compounds featuring the pyridin-3-ol scaffold are recognized for their versatility and are frequently investigated for various pharmacological activities . This specific substitution pattern, featuring an isopropoxy group at the 2-position and a methyl group at the 5-position of the pyridine ring, suggests potential utility in the development of more complex molecules. Research into structurally similar pyridine derivatives has highlighted their significant value in neuroscience, especially in the synthesis of probes targeting neurotransmitter transporters . For instance, pyridyloxy-containing compounds have been strategically designed and evaluated as potential radioligands for imaging the norepinephrine transporter (NET) in the brain using techniques like SPECT, which is crucial for understanding neurological disorders such as depression . The modification of core structures, such as replacing a benzene ring with a pyridine ring, is a common strategy in drug discovery to fine-tune properties like binding affinity, selectivity, and lipophilicity of lead compounds . As such, this compound serves as a valuable precursor for researchers synthesizing novel compounds for structure-activity relationship (SAR) studies, bioimaging agent development, and other pharmacological applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-propan-2-yloxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(2)12-9-8(11)4-7(3)5-10-9/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZZQUQZANNPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 5 Methyl 2 Propan 2 Yloxy Pyridin 3 Ol

Reactivity of the Pyridine (B92270) Nitrogen Atom and its Coordination Chemistry

The nitrogen atom in the pyridine ring of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol possesses a lone pair of electrons in an sp² hybridized orbital, which is not part of the aromatic π-system. nih.gov This makes the nitrogen atom basic and nucleophilic, similar to tertiary amines. nih.gov Consequently, it readily reacts with electrophiles.

Protonation of the nitrogen atom by acids leads to the formation of pyridinium (B92312) salts. researchgate.net Similarly, the nitrogen can be alkylated by reacting with alkyl halides, forming quaternary pyridinium salts. researchgate.net This quaternization increases the ring's susceptibility to both oxidation and reduction. nih.gov

The lone pair also allows the pyridine nitrogen to act as a ligand in coordination chemistry, forming complexes with various Lewis acids and transition metals. rsc.org The coordination ability is influenced by the electronic effects of the ring substituents. The electron-donating methyl and isopropoxy groups on the pyridine ring of this compound enhance the basicity and coordinating ability of the nitrogen atom compared to unsubstituted pyridine.

Another key reaction involving the nitrogen atom is oxidation to form a pyridine N-oxide, typically using peracids. nih.gov This transformation can alter the reactivity of the pyridine ring, for instance, by facilitating electrophilic substitution at different positions. wur.nl

Table 1: Reactivity of the Pyridine Nitrogen

Reaction Type Reagent/Condition Product Type
Protonation Strong Acids (e.g., HCl) Pyridinium Salt
Alkylation Alkyl Halides (e.g., CH₃I) Quaternary Pyridinium Salt
N-Oxidation Peracids (e.g., m-CPBA) Pyridine N-oxide
Coordination Lewis Acids/Metal Ions Metal Complex

Transformations Involving the Hydroxyl Group at C3

The hydroxyl group at the C3 position is a critical site for functionalization, behaving in a manner analogous to a phenolic hydroxyl group.

The C3-hydroxyl group of 3-hydroxypyridine (B118123) derivatives readily undergoes O-alkylation. nih.gov Unlike 2- and 4-hydroxypyridines which exist in equilibrium with their pyridone tautomers, 3-hydroxypyridine exists predominantly in the phenol (B47542) form, leading to O-alkylation products. evitachem.com This reaction can be carried out using various alkylating agents such as alkyl halides or epoxides in the presence of a base or a Lewis acid catalyst. nih.govevitachem.com

Acylation of the hydroxyl group can be achieved using acylating agents like acid chlorides or anhydrides, typically in the presence of a base such as pyridine or triethylamine. nih.gov This reaction yields the corresponding ester, which can serve as a protecting group or as an intermediate for further transformations.

Table 2: Alkylation and Acylation of the C3-Hydroxyl Group

Reaction Reagent Catalyst/Base Product
O-Alkylation Alkyl Halide (R-X) Base (e.g., K₂CO₃) 3-Alkoxy-5-methyl-2-(propan-2-yloxy)pyridine
O-Alkylation Epoxide Lewis Acid (e.g., CdI₂/BF₃·OEt₂) 3-(2-Hydroxyalkoxy)-5-methyl-2-(propan-2-yloxy)pyridine
O-Acylation Acyl Chloride (RCOCl) Base (e.g., Pyridine) 5-Methyl-2-(propan-2-yloxy)pyridin-3-yl acetate

The hydroxyl group at C3, being attached to an aromatic ring, is generally resistant to oxidation under standard conditions that would typically oxidize a secondary alcohol. The aromatic character of the pyridine ring makes the C-O bond stronger and less susceptible to cleavage. While strong oxidizing agents under harsh conditions might lead to degradation of the pyridine ring, selective oxidation of the hydroxyl group to a ketone (pyridinone) is not a typical reaction pathway for 3-hydroxypyridines. Instead, reactions tend to occur at other sites of the molecule.

A powerful strategy for the functionalization of the C3 position involves converting the hydroxyl group into a good leaving group, such as a triflate (OTf) or nonaflate (ONf). lookchem.comresearchgate.net This is typically achieved by reacting the 3-hydroxypyridine with triflic anhydride (B1165640) or nonafluorobutanesulfonyl fluoride (B91410) in the presence of a base.

The resulting pyridyl triflate or nonaflate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. lookchem.comnih.gov These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position. Examples include:

Suzuki Coupling: Reaction with boronic acids (R-B(OH)₂) to form aryl- or vinyl-substituted pyridines. organic-chemistry.org

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.

Stille Coupling: Reaction with organostannanes (R-SnR'₃). lookchem.com

Buchwald-Hartwig Amination: Reaction with amines to form 3-aminopyridine (B143674) derivatives. mit.edu

Cyanation: Reaction with cyanide sources to introduce a nitrile group. mit.edu

This two-step sequence of triflation followed by cross-coupling is a highly versatile method for elaborating the structure of this compound. rsc.org

Table 3: Palladium-Catalyzed Cross-Coupling of the Corresponding Pyridyl Triflate

Coupling Reaction Coupling Partner Palladium Catalyst/Ligand Product Type
Suzuki Arylboronic acid Pd(PPh₃)₄ 3-Aryl-5-methyl-2-(propan-2-yloxy)pyridine
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂/CuI 3-Alkynyl-5-methyl-2-(propan-2-yloxy)pyridine
Stille Organostannane Pd(PPh₃)₄ 3-Alkyl/Aryl/Vinyl-5-methyl-2-(propan-2-yloxy)pyridine
Buchwald-Hartwig Amine Pd₂(dba)₃/tBuXPhos 3-Amino-5-methyl-2-(propan-2-yloxy)pyridine

Reactivity of the Isopropoxy Group at C2

The isopropoxy group at the C2 position is an ether linkage that can be cleaved under specific conditions.

The cleavage of the C2-alkoxy group to reveal a 2-pyridone is a known transformation. rsc.org This reaction typically requires harsh conditions, such as treatment with strong acids like HBr or HI, or with Lewis acids like boron tribromide (BBr₃). The choice of reagent can sometimes be influenced by the other functional groups present in the molecule to avoid undesired side reactions. Cleavage of the isopropoxy group in this compound would yield 5-methyl-3-hydroxy-2(1H)-pyridone. More recently, transition-metal-catalyzed methods for C-O bond cleavage have also been developed. rsc.org

Functional Group Interconversion at the C2 Position

The C2 position of the title compound is characterized by an isopropoxy ether linkage. The primary mode of functional group interconversion at this position involves the cleavage of this ether bond. Ethers are generally stable, but their cleavage can be accomplished under strongly acidic conditions, typically with hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). wikipedia.orglibretexts.org

The mechanism of cleavage depends on the structure of the alkyl groups attached to the ether oxygen. masterorganicchemistry.com For this compound, the isopropoxy group is a secondary alkyl group. The reaction proceeds via protonation of the ether oxygen by the strong acid, which creates a better leaving group (isopropanol). masterorganicchemistry.commasterorganicchemistry.com Subsequently, a nucleophile, such as a bromide or iodide ion, attacks the protonated ether. libretexts.org

Two primary mechanistic pathways are possible: SN1 and SN2.

SN2 Mechanism: The halide nucleophile attacks the less sterically hindered carbon. In this case, attack would likely occur at the isopropyl carbon, leading to the formation of 2-propyl halide and the corresponding 5-methylpyridin-2,3-diol, which would exist in equilibrium with its pyridone tautomer. libretexts.orgmasterorganicchemistry.com

SN1 Mechanism: If the reaction conditions favor the formation of a stable carbocation, an SN1 pathway may occur. libretexts.org The secondary isopropyl carbocation has some stability, making this pathway plausible under certain conditions.

The cleavage of aryl alkyl ethers with strong acids typically yields a phenol and an alkyl halide, as the aromatic ring is not susceptible to SN1 or SN2 reactions. libretexts.org Therefore, the expected products from the acidic cleavage of this compound would be 5-methylpyridin-2,3-diol and an isopropyl halide.

Table 1: Potential Conditions for Ether Cleavage at the C2 Position

Reagent Conditions Probable Mechanism Expected Products
Excess HBr (aq) Reflux SN2/SN1 mixture 5-Methylpyridin-2,3-diol + 2-Bromopropane
Excess HI (aq) Reflux SN2/SN1 mixture 5-Methylpyridin-2,3-diol + 2-Iodopropane

Electrophilic and Nucleophilic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which generally makes it resistant to electrophilic aromatic substitution (EAS) and more susceptible to nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com

Electrophilic Substitution: EAS reactions on pyridine, such as nitration or halogenation, are difficult and require harsh conditions. youtube.comquora.com The nitrogen atom readily forms an adduct with the electrophile or the Lewis acid catalyst, further deactivating the ring. youtube.com Substitution, when it does occur, is typically directed to the C3 (meta) position, as the intermediates from attack at C2 or C4 place an unfavorable positive charge on the nitrogen atom. quora.com In this compound, the presence of three electron-donating groups (hydroxyl, methyl, isopropoxy) increases the electron density of the ring compared to unsubstituted pyridine. This activation may make EAS more feasible but is often counteracted by the deactivating effect of the nitrogen. Activating the ring by forming the N-oxide derivative can facilitate electrophilic substitution, directing attack to the C4 position. youtube.com

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is more favorable for pyridines, especially when a good leaving group is present at the C2 or C4 positions. quimicaorganica.orgyoutube.com The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the ring nitrogen. youtube.com For the title compound, direct nucleophilic attack on the unsubstituted C4 or C6 positions would require the displacement of a hydride ion, which is a very poor leaving group and only occurs under very harsh conditions (e.g., the Chichibabin reaction). youtube.com Therefore, SNAr would typically be part of a sequence where a C-H bond is first converted into a C-halogen bond.

Halogenation and Subsequent Cross-Coupling Methodologies

To enable functionalization via modern cross-coupling chemistry, the pyridine ring must first be halogenated. Halogen atoms serve as versatile handles for forming new carbon-carbon and carbon-heteroatom bonds.

Halogenation: Direct halogenation of the unsubstituted C4 and C6 positions of this compound would likely require forcing conditions typical for electron-deficient heterocycles. However, modern methods offer more selective and milder alternatives. A notable strategy involves a temporary dearomatization of the pyridine ring. The Zincke reaction, for instance, converts a pyridine into a pyridinium salt, which can then be opened with an amine to form an acyclic "Zincke imine". wikipedia.org This intermediate behaves like an electron-rich diene and can undergo highly regioselective halogenation under mild conditions before ring-closing to yield the halopyridine. digitellinc.comchemrxiv.org

Cross-Coupling Reactions: Once a halogen (typically Br or I, and sometimes Cl) is installed at the C4 or C6 position, a wide array of palladium-catalyzed cross-coupling reactions can be employed to build molecular complexity. nih.gov These reactions are cornerstones of modern synthetic chemistry.

Suzuki-Miyaura Coupling: This reaction couples the halopyridine with an organoboron reagent (a boronic acid or ester) to form a new C-C bond. rsc.orgyoutube.comyoutube.com It is widely used due to its mild conditions and high functional group tolerance. nih.gov

Heck Coupling: This reaction forms a C-C bond between the halopyridine and an alkene.

Negishi Coupling: This involves the reaction of the halopyridine with an organozinc reagent. This can be particularly useful for C4 functionalization after direct metalation. nih.govnih.gov

Sonogashira Coupling: This method is used to couple the halopyridine with a terminal alkyne, creating a C(sp²)-C(sp) bond.

Table 2: Common Cross-Coupling Reactions for Functionalizing Halogenated Pyridinols

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Ar-B(OH)₂ Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) Py-Ar
Heck Alkene Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) Py-Alkene
Sonogashira Terminal Alkyne Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., amine) Py-Alkyne
Negishi Organozinc (R-ZnX) Pd(0) or Ni(0) catalyst Py-R

Functionalization at Unsubstituted Ring Positions

Direct C-H functionalization, which avoids the pre-installation of a halogen, is a highly atom-economical and desirable strategy. rsc.org For this compound, the unsubstituted positions are C4 and C6.

The development of transition-metal-catalyzed C-H activation has provided numerous methods for directly functionalizing pyridine rings. These reactions often rely on directing groups to control regioselectivity. In this molecule, the hydroxyl group at C3 or the pyridine nitrogen itself could serve as directing groups.

Recent studies have shown that selective C4-functionalization of pyridines, a traditionally difficult task, can be achieved. One approach uses n-butylsodium to selectively deprotonate the C4 position, generating a 4-sodiopyridine intermediate. nih.govnih.gov This nucleophilic intermediate can then be trapped with various electrophiles, such as alkyl halides, or transmetalated to zinc for subsequent Negishi cross-coupling with aryl halides. nih.govresearchgate.net

C-H functionalization can also be achieved at other positions, often guided by the catalyst and directing groups. For example, Rh(III)-catalyzed hydroarylation of alkynes has been reported for pyridines bearing N-(2-pyridyl)pivalamide directing groups, leading to functionalization at the distal C5 position. nih.gov While not directly applicable here, it showcases the principle of catalyst-controlled regioselectivity.

Tautomeric Equilibria in Pyridin-3-ols and Related Pyridine Systems

A critical aspect of the chemistry of this compound is the tautomerism associated with the 3-hydroxy-pyridine core. Pyridin-3-ol (3HP) exists in a tautomeric equilibrium with its zwitterionic keto form, 3-pyridone (3Py). elsevierpure.comrsc.org

The position of this equilibrium is highly sensitive to the solvent environment. researchgate.net

In non-polar solvents like cyclohexane, the neutral enol form (the hydroxypyridine) is favored.

In polar, protic solvents like water, the zwitterionic keto form is significantly stabilized through hydrogen bonding, and the two tautomers can coexist in nearly equal proportions or with the zwitterion predominating. elsevierpure.comresearchgate.net

This solvent-dependent equilibrium dramatically affects the molecule's properties and reactivity. The zwitterionic tautomer has a larger dipole moment and distinct spectroscopic signatures. researchgate.net For instance, studies on 3-hydroxypyridine have shown that the zwitterion's absorbance intensity decreases when moved from water to a more hydrophobic environment, such as the cavity of a cyclodextrin. elsevierpure.comrsc.org It has been calculated that multiple water molecules are involved in solvating the polar centers of each tautomer. rsc.orgresearchgate.net

For this compound, a similar equilibrium is expected. The electron-donating methyl and isopropoxy groups may subtly influence the electronic character of the ring and thus the precise equilibrium constant (KT), but the pronounced effect of the solvent will remain the dominant factor. The pyridin-3-ol tautomer acts as a nucleophile through its oxygen atom, while the pyridinium-3-olate (zwitterion) has a nucleophilic oxygen but a more electrophilic ring due to the positive charge on the nitrogen.

Table 3: Solvent Effect on the Tautomeric Equilibrium of 3-Hydroxypyridine (Model Compound)

Solvent Predominant Form Observations
Cyclohexane Enol (3-Hydroxypyridine) Low polarity favors the neutral species. researchgate.net
1,4-Dioxane Enol (3-Hydroxypyridine) Predominantly neutral form observed. researchgate.net
Water Zwitterion (3-Pyridone) High polarity and H-bonding stabilize the charged species. elsevierpure.comresearchgate.net

Ring Opening and Rearrangement Pathways of Pyridinol Scaffolds

Pyridinol and pyridone scaffolds can undergo ring-opening and rearrangement reactions, providing pathways to different heterocyclic and acyclic structures.

A prominent method for ring-opening is the Zincke reaction . This process involves the activation of the pyridine ring with an electron-withdrawing group on the nitrogen, such as a 2,4-dinitrophenyl group, to form a pyridinium salt (a Zincke salt). wikipedia.org This activated salt readily reacts with primary or secondary amines, leading to the opening of the pyridine ring to form a linear, conjugated species. wikipedia.orgsynarchive.com With secondary amines, the product is a 5-aminopenta-2,4-dienal, known as a Zincke aldehyde . wikipedia.org These aldehydes are versatile intermediates that can undergo further transformations, including rearrangements and cyclizations to form other carbo- and heterocyclic systems. wikipedia.org This ring-opening/ring-closing strategy has been adapted for the general synthesis of N-arylpiperidines and for regioselective halogenation. digitellinc.comchemrxiv.org

Other ring-opening transformations have been reported for related fused pyridone systems. For example, 3-hydroxy-3,4-dihydropyrido[2,1-c] rsc.orgacs.orgoxazine-1,8-diones undergo ring-opening when treated with nucleophiles like diamines, providing a route to polycyclic pyridones. mdpi.com Aziridine ring-opening with pyridinols has also been used to construct larger pyrido-oxazepinone rings. acs.org

Rearrangements of the pyridine ring itself are less common but can be mediated by transition metals. More relevant to pyridinols are rearrangements of N-oxide derivatives. For example, pyridine N-oxides are known to rearrange upon treatment with acetic anhydride, typically resulting in the formation of pyridin-2-one derivatives. acs.org This suggests a potential pathway for transforming the N-oxide of the title compound into a different pyridone isomer.

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 2 Propan 2 Yloxy Pyridin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework, as well as their spatial relationships, can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each unique proton and carbon atom in the molecule. The chemical shift (δ) of each nucleus is influenced by the local electronic environment, which is dictated by the presence of electron-donating and electron-withdrawing groups.

For 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol, the substituents on the pyridine (B92270) ring—a hydroxyl (-OH), a methyl (-CH₃), and an isopropoxy (-OCH(CH₃)₂)—exert distinct electronic effects that influence the chemical shifts of the ring's protons and carbons. The hydroxyl and isopropoxy groups are strong electron-donating groups, while the methyl group is a weak electron-donating group.

¹H NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the protons of the isopropoxy group, the methyl group attached to the ring, and the hydroxyl proton. The aromatic protons (H-4 and H-6) would appear as distinct singlets or doublets with a small coupling constant. The isopropoxy group would present as a septet for the methine (-CH) proton and a doublet for the six equivalent methyl protons.

¹³C NMR Analysis: The ¹³C NMR spectrum will display nine unique signals, corresponding to each carbon atom in a different chemical environment. The chemical shifts of the pyridine ring carbons are particularly informative. The carbon atom C-2, bonded to the electronegative oxygen of the isopropoxy group, and C-3, bonded to the hydroxyl group's oxygen, are expected to be significantly downfield. In contrast, the carbons at the C-4, C-5, and C-6 positions will have shifts influenced by the combined electronic effects of all substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Justification
Pyridine H-4 ~7.0 - 7.2~120 - 125Influenced by the adjacent hydroxyl and methyl groups.
Pyridine H-6 ~7.5 - 7.7~135 - 140Located ortho to the nitrogen and meta to the hydroxyl group.
Ring CH₃ ~2.2 - 2.4~17 - 20Typical range for a methyl group on an aromatic ring.
OH ~8.5 - 9.5-Broad singlet, chemical shift is concentration and solvent dependent.
Isopropyl CH ~4.5 - 4.8~70 - 75Methine proton deshielded by the attached oxygen atom.
Isopropyl CH₃ ~1.3 - 1.5~21 - 23Six equivalent methyl protons adjacent to the methine carbon.
Pyridine C-2 -~160 - 165Deshielded due to direct attachment to the electronegative oxygen of the ether linkage.
Pyridine C-3 -~145 - 150Deshielded by the phenolic hydroxyl group.
Pyridine C-5 -~125 - 130Carbon bearing the methyl group.

While 1D NMR identifies the types of atoms present, 2D NMR experiments reveal how they are connected.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu A key expected correlation for this compound would be a cross-peak between the septet of the isopropyl methine proton and the doublet of the isopropyl methyl protons, confirming the isopropoxy fragment. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). youtube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. For instance, the aromatic proton signal at ~7.0 ppm would correlate to the carbon signal at ~122 ppm, assigning them as H-4 and C-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (2-3 bonds) between protons and carbons. youtube.com Key correlations would include:

A correlation from the isopropyl methine proton (~4.6 ppm) to the C-2 carbon of the pyridine ring (~162 ppm), confirming the ether linkage.

Correlations from the ring methyl protons (~2.3 ppm) to the C-5, C-4, and C-6 carbons, locking its position on the ring.

Correlations from the H-4 proton to carbons C-2, C-3, C-5, and C-6, confirming its position relative to the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, regardless of whether they are bonded. A critical NOESY correlation would be observed between the isopropyl methine proton and the H-4 proton of the pyridine ring, which would provide definitive evidence for the connectivity at the C-2 position and help define the molecule's preferred conformation in solution. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). mdpi.com

For this compound, the molecular formula is C₉H₁₃NO₂.

Calculated Monoisotopic Mass: 167.09463 Da.

An HRMS experiment would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ at approximately 168.1018. This highly precise measurement allows for the confident confirmation of the molecular formula C₉H₁₃NO₂, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing its molecular vibrations.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a broad absorption band is expected in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Aliphatic C-H stretching from the methyl and isopropyl groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be seen just above 3000 cm⁻¹. The region between 1450-1600 cm⁻¹ would contain multiple bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring. Strong bands in the 1200-1300 cm⁻¹ region would be indicative of the C-O stretching of the aryl ether and the phenol (B47542). nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint for the substituted pyridine core. nih.gov The symmetric stretching of non-polar bonds can also be more prominent than in the IR spectrum.

Predicted Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
O-H Stretch (H-bonded)3200 - 3500 (broad)IR
Aromatic C-H Stretch3050 - 3150IR, Raman
Aliphatic C-H Stretch2850 - 2980IR, Raman
Pyridine Ring C=C, C=N Stretches1450 - 1610IR, Raman
C-H Bends (Methyl/Isopropyl)1370 - 1460IR
Aryl C-O Stretch (Ether & Phenol)1200 - 1300IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of conjugated systems and chromophores. The pyridine ring is a chromophore, and its absorption is sensitive to substitution.

The spectrum of this compound is expected to show characteristic absorption maxima related to the π → π* transitions of the substituted pyridine system. The presence of powerful electron-donating auxochromes—the hydroxyl and isopropoxy groups—is predicted to cause a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted pyridine. This shift occurs because these groups increase the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap. Analysis of the absorption maxima provides insight into the extent of electronic conjugation within the molecule. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. nih.gov

For this compound, a crystallographic analysis would yield a wealth of information:

Unambiguous Connectivity: It would definitively confirm the atomic connectivity, leaving no doubt about the substitution pattern on the pyridine ring.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, revealing any structural strain or unusual geometric features. nih.gov

Molecular Conformation: The analysis would show the preferred conformation of the molecule in the solid state, including the orientation of the flexible isopropoxy group relative to the pyridine ring.

Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice, detailing important intermolecular forces such as hydrogen bonding (e.g., between the hydroxyl group of one molecule and the pyridine nitrogen of another) and π–π stacking interactions between aromatic rings. nih.gov

Although experimental data for this specific molecule is not widely published, the combination of these analytical methods provides a robust and comprehensive framework for its complete and unambiguous structural elucidation.

Analysis of Tautomerism in Crystalline Forms

The phenomenon of tautomerism is a significant aspect of the structural chemistry of hydroxypyridines. In the solid state, the crystalline form of 3-hydroxypyridine (B118123) derivatives can exist as either the enol (pyridin-3-ol) or the keto (pyridin-3(2H)-one) tautomer, or potentially as a mixture of both. The prevalence of a specific tautomer in the crystal lattice is dictated by a delicate balance of intramolecular and intermolecular forces, including hydrogen bonding, as well as the electronic effects of the substituents on the pyridine ring.

For 3-hydroxypyridine and its derivatives, the tautomeric equilibrium is often shifted towards the zwitterionic keto form in polar solvents, while the enol form is more favored in nonpolar environments. In the crystalline state, the specific packing and hydrogen bonding network can lock the molecule into a single tautomeric form. Studies on various 3-hydroxypyridine derivatives have shown that the presence of electron-withdrawing or electron-donating groups can influence the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen, thereby affecting the tautomeric preference.

The interplay of the methyl and isopropoxy substituents on the pyridine ring of this compound would be expected to influence its tautomeric state in the crystal. The electron-donating nature of the methyl and alkoxy groups could increase the electron density on the pyridine ring, potentially influencing the proton's position.

Table 1: Possible Tautomeric Forms of this compound

Tautomeric FormChemical StructureKey Features
Enol FormEnol Form of this compoundAromatic pyridine ring, Hydroxyl (-OH) group at the 3-position.
Keto Form (Zwitterionic)Keto Form of this compoundNon-aromatic dihydropyridinone ring, Carbonyl (C=O) group, Positively charged nitrogen and negatively charged oxygen.

Note: The actual dominant tautomer in the crystalline form would need to be determined experimentally via techniques such as X-ray crystallography and solid-state NMR spectroscopy.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are crucial for characterizing the physicochemical properties of crystalline materials, providing information on thermal stability, melting behavior, and decomposition pathways.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, a TGA scan would reveal its decomposition temperature, which is the temperature at which the compound begins to lose mass due to thermal degradation. This is a critical parameter for understanding the material's thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for a crystalline solid like this compound would typically show an endothermic peak corresponding to its melting point. The sharpness of the melting peak can also provide an indication of the sample's purity. Furthermore, exothermic events on a DSC curve can indicate decomposition or other phase transitions.

While specific experimental TGA and DSC data for this compound are not available in the public domain, we can infer expected thermal behavior based on related pyridine derivatives. For example, many organic compounds of similar molecular weight exhibit melting points in the range of 100-200 °C and decomposition temperatures above 200 °C.

Table 2: Hypothetical Thermal Analysis Data for this compound

Analysis TechniqueParameterExpected ObservationSignificance
DSC Melting Point (Tm)Endothermic peakProvides the temperature at which the solid-to-liquid phase transition occurs. The enthalpy of fusion can also be calculated from the peak area.
TGA Onset of Decomposition (Td)Sharp decrease in massIndicates the temperature at which the compound begins to chemically degrade. Provides an upper limit for the thermal stability of the compound.

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values would need to be determined through experimental analysis. The thermal properties of related pyridine compounds can be influenced by factors such as intermolecular forces and crystal packing, which would similarly affect the thermal behavior of this compound. researchgate.net

Theoretical and Computational Investigations of 5 Methyl 2 Propan 2 Yloxy Pyridin 3 Ol

Density Functional Theory (DFT) Studies for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-body systems. It is particularly effective for determining the optimized geometries and electronic structures of molecules like 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol.

Geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles. Due to the rotational freedom of the isopropoxy group, the molecule can exist in several conformations. Conformational analysis is therefore crucial to identify the most stable conformer, which is essential for accurate predictions of other molecular properties. pjbmb.org.pk Computational studies on similar heterocyclic compounds demonstrate that DFT methods can reliably predict these geometric parameters. pjbmb.org.pk

The optimized geometry provides the foundation for all other computational analyses. The key parameters determined would include the planarity of the pyridine (B92270) ring and the spatial orientation of the methyl, isopropoxy, and hydroxyl substituents.

Table 1: Predicted Optimized Geometric Parameters (Illustrative) This table presents illustrative data typical for similar structures, as specific computational results for this compound are not publicly available.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C2-O(isopropoxy) 1.36 O-C3-C4 119.5
C3-O(hydroxyl) 1.35 C2-N1-C6 117.0
C5-C(methyl) 1.51 C3-C2-O(isopropoxy) 118.0

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or wagging of bonds.

For this compound, key vibrational modes would include:

O-H Stretch: A strong, broad band characteristic of the hydroxyl group.

C-H Stretches: Signals from the methyl and isopropoxy groups, as well as the aromatic C-H on the pyridine ring.

C=C and C=N Stretches: Vibrations associated with the pyridine ring.

C-O Stretches: Frequencies related to the ether (isopropoxy) and phenol-like (hydroxyl) linkages.

Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

Table 2: Predicted Major Vibrational Frequencies (Illustrative) This table presents illustrative data based on known functional group frequencies, as specific computational results for this compound are not publicly available.

Vibrational Mode Predicted Frequency (cm⁻¹) Functional Group
O-H Stretch ~3600 Hydroxyl
C-H Stretch (sp³) 2950-3000 Methyl, Isopropoxy
C-H Stretch (sp²) ~3050 Pyridine Ring
C=N/C=C Stretch 1580-1610 Pyridine Ring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. The calculation determines the magnetic shielding tensor for each nucleus, which is then converted to a chemical shift value relative to a standard, typically Tetramethylsilane (TMS). docbrown.info

The predicted chemical shifts are highly sensitive to the electronic environment of each atom. For this compound, distinct signals would be expected for the protons and carbons of the methyl group, the isopropoxy group, and the pyridine ring. The electron-withdrawing nature of the oxygen and nitrogen atoms significantly influences the chemical shifts of nearby nuclei. ucl.ac.uklibretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) This table presents illustrative data based on typical chemical shift ranges, as specific computational results for this compound are not publicly available.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyridine-H4 7.0 - 7.5 120 - 125
Pyridine-H6 7.8 - 8.2 140 - 145
Hydroxyl-OH 5.0 - 9.0 (variable) -
Isopropoxy-CH 4.5 - 5.0 70 - 75
Isopropoxy-CH₃ 1.2 - 1.5 20 - 25

Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. irjweb.com

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. wuxiapptec.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. researchgate.net This analysis provides a detailed picture of intramolecular charge transfer and stabilizing interactions. mdpi.com

Key NBO findings for this compound would involve quantifying hyperconjugative interactions. These are donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. Significant interactions would likely include:

The delocalization of lone pair (LP) electron density from the hydroxyl oxygen and the ring nitrogen into antibonding (σ* or π*) orbitals of adjacent bonds.

The interaction between the oxygen lone pair of the isopropoxy group and the π* antibonding orbitals of the pyridine ring.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The MEP map is color-coded to represent different potential values:

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These are the preferred sites for electrophilic attack.

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These are the preferred sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a strong negative potential (red) around the hydroxyl oxygen atom and the pyridine nitrogen, making them Lewis basic centers and likely sites for hydrogen bonding. A strong positive potential (blue) would be localized on the hydroxyl hydrogen atom, highlighting its acidic character. mdpi.com

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and molecular recognition properties of a compound. For this compound, several types of NCIs are expected to play a significant role. These include hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions.

Studies on similar heterocyclic systems, such as 2-pyridone based flexible unsymmetrical dimers, have highlighted the importance of C-H···O, C-H···N, C-H···π, and π-π interactions in stabilizing the solid-state structure. researchgate.net In the case of this compound, the hydroxyl group at the 3-position is a potent hydrogen bond donor, while the nitrogen atom in the pyridine ring and the oxygen atom of the isopropoxy group are hydrogen bond acceptors. Intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen is possible and would influence the compound's conformational preference.

Furthermore, research on amino-alcohols and amino-ethers has demonstrated that even weak N-H···O intramolecular hydrogen bonds can be quantified using a combination of high-level quantum chemical calculations and experimental data. nih.gov This suggests that the O-H···N and O-H···O interactions within this compound and between its molecules are significant and could be characterized using similar computational methods. The entire range of noncovalent interactions, including hydrogen-bonding, electrostatic, π–π stacking, and van der Waals interactions, can be visualized and quantified using techniques like 3D electron diffraction, providing detailed insights into the material's formation and properties. nih.gov

A hypothetical analysis of the non-covalent interactions for this compound is presented in the table below, based on the functional groups present and findings from analogous systems.

Interaction TypeDonorAcceptorPotential Significance
Intramolecular Hydrogen Bond -OH at C3Oxygen of isopropoxy groupInfluences conformational preference and planarity.
Intermolecular Hydrogen Bond -OH at C3Nitrogen of pyridine ring (in another molecule)Key for crystal packing and supramolecular assembly.
Intermolecular Hydrogen Bond -OH at C3-OH at C3 (in another molecule)Contributes to the formation of dimers or larger aggregates.
van der Waals Interactions Methyl group, isopropoxy groupAdjacent moleculesContribute to overall crystal lattice energy and packing efficiency.
π-π Stacking Pyridine ringPyridine ring (in another molecule)Can lead to stacked arrangements in the solid state, influencing electronic properties.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape of a molecule and the influence of the surrounding solvent. For this compound, MD simulations could provide valuable insights into its dynamic behavior in different environments.

MD simulations on analogs of nucleic acids have been used to test a series of chemically modified structures, indicating that such methods can be employed to identify suitable analogs for synthesis and testing. nih.gov Similarly, MD simulations of pyrazolopyrimidine analogs have been used to study their interaction with biological targets like the androgen receptor. nih.gov These studies have shown that the ligand can induce conformational changes in the receptor and that specific mutations can alter the binding mode. nih.gov

For this compound, MD simulations would be particularly useful for:

Exploring Conformational Flexibility: The isopropoxy group has rotational freedom, and MD simulations can map the energy landscape associated with its different orientations relative to the pyridine ring.

Solvent Effects: The behavior of the compound in different solvents (e.g., water, ethanol, DMSO) can be simulated to understand how solvent molecules interact with the solute and influence its conformation and aggregation state.

Interaction with Biomolecules: If a biological target for this compound were identified, MD simulations could be used to study the dynamics of the ligand-protein complex, providing information on the stability of the interaction and the role of specific residues.

A hypothetical summary of potential MD simulation studies and their expected outcomes for this compound is provided in the table below.

Simulation SystemKey Parameters to InvestigateExpected Outcomes
Single molecule in vacuum Rotational barriers of the isopropoxy group.Identification of the most stable conformers and their relative energies.
Molecule in aqueous solution Radial distribution functions of water around functional groups, hydrogen bonding dynamics.Understanding of the hydration shell and the influence of water on conformational preferences.
Molecule in non-polar solvent Aggregation behavior, solvent-solute interaction energies.Assessment of the tendency for self-association in non-polar environments.
Molecule with a target protein Root-mean-square deviation (RMSD) of the ligand and protein, interaction energy decomposition.Elucidation of the binding stability and key residues involved in the interaction.

In Silico Structure-Activity Relationship (SAR) Studies and Molecular Docking for Chemical Interactions

In silico Structure-Activity Relationship (SAR) studies and molecular docking are fundamental components of modern drug discovery and materials science. These computational techniques allow for the prediction of a compound's biological activity and its binding mode to a specific target.

While no specific SAR or docking studies for this compound have been published, research on related pyridine and pyrimidine (B1678525) derivatives provides a clear indication of how such studies would be conducted and what they could reveal. For instance, in a study on pyrazolo[1,5-a]pyrimidines, molecular docking was used to identify potent inhibitors of various enzymes. nih.gov Similarly, docking studies on pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives helped in identifying compounds with potential antimalarial activity. malariaworld.orgnih.gov

For this compound, a typical in silico SAR and molecular docking workflow would involve:

Target Identification: Identifying a relevant biological target, which could be an enzyme or a receptor, based on the compound's known or desired biological activity.

Ligand and Protein Preparation: Generating a 3D structure of the compound and preparing the structure of the target protein, often from the Protein Data Bank (PDB).

Molecular Docking: Using a docking program to predict the most likely binding pose of the compound within the active site of the target. This provides information on the binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

SAR Analysis: Systematically modifying the structure of the lead compound (e.g., changing the substituents on the pyridine ring) and repeating the docking calculations to understand how these changes affect the binding affinity. This helps in designing more potent and selective analogs.

A hypothetical molecular docking study of this compound against a generic kinase target is outlined in the table below.

ParameterDescriptionHypothetical Finding
Target Protein A protein kinase with a known ATP binding site.PDB ID: XXXX
Binding Site The ATP-binding pocket of the kinase.Defined by key amino acid residues.
Docking Score An estimation of the binding affinity (e.g., in kcal/mol).-8.5 kcal/mol
Key Interactions The specific non-covalent interactions between the ligand and the protein.- Hydrogen bond between the 3-hydroxyl group and a backbone carbonyl of a key residue. - Hydrophobic interactions between the methyl and isopropoxy groups and a hydrophobic pocket. - π-cation interaction between the pyridine ring and a lysine (B10760008) residue.
SAR Insights How modifications to the structure might improve binding.- Replacing the methyl group with a larger alkyl group could enhance hydrophobic interactions. - Substitution at the 4-position of the pyridine ring could allow for additional interactions with the solvent-exposed region of the active site.

Applications of 5 Methyl 2 Propan 2 Yloxy Pyridin 3 Ol and Its Core Structure in Academic Research

As Building Blocks in Complex Organic Synthesis

The functionalized pyridine (B92270) ring is a highly sought-after component in the synthesis of complex molecules due to its prevalence in natural products and pharmaceuticals. The core structure of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol serves as a representative example of a building block that can be elaborated into more complex chemical entities.

Synthesis of Diverse Substituted Pyridine Derivatives

The creation of highly substituted pyridines from simpler precursors is a central goal in synthetic chemistry. Modern methodologies enable the modular construction of such compounds with a high degree of control over the substitution pattern. Cascade reactions, for instance, can combine copper-catalyzed cross-coupling with electrocyclization and air oxidation to produce polysubstituted pyridines in moderate to excellent yields from readily available starting materials. nih.gov These methods exhibit good functional group tolerance, allowing for the incorporation of chlorides, bromides, esters, and nitriles, which can be used for further chemical transformations. nih.gov

The development of novel synthetic strategies is ongoing, reflecting the importance of this class of heterocycles. semanticscholar.orgglobalresearchonline.net These strategies provide access to a wide array of pyridine derivatives that are pivotal in various fields of chemical research.

Table 1: Selected Modern Methodologies for Pyridine Synthesis

Method Key Features Precursors Ref.
Cascade Cu-Catalysis/Electrocyclization Modular, good functional group tolerance, mild conditions. Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov
Rhodium-Catalyzed C-H Activation Chelation-assisted reaction with alkynes. α,β-Unsaturated ketoximes, alkynes. semanticscholar.org
Suzuki Cross-Coupling Palladium-catalyzed reaction for C-C bond formation. Bromo-pyridines, arylboronic acids. mdpi.com

Precursors for Novel Fused Heterocyclic Systems

The pyridine nucleus is a fundamental component for the construction of novel fused heterocyclic systems, which often exhibit significant biological activity. ias.ac.in Functionalized pyridines can be subjected to annulation reactions to build additional rings onto the core structure, leading to polycyclic aromatic systems. ias.ac.in

For example, appropriately substituted pyridine derivatives are key intermediates in the synthesis of pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.gov These fused systems are of considerable interest due to their structural similarity to endogenous purines and their applications in medicinal chemistry. nih.govnih.gov The synthesis often involves the reaction of an aminopyridine derivative with other reagents to construct the new heterocyclic ring. nih.gov Other important fused systems derived from pyridine precursors include furopyridines and pyrimidoquinolines. ias.ac.innih.gov

Table 2: Examples of Fused Heterocyclic Systems Derived from Pyridine Precursors

Fused System Description Biological Relevance Ref.
Pyrido[2,3-d]pyrimidine A pyridine ring fused to a pyrimidine (B1678525) ring. Antitumor, antiviral. nih.gov
Pyrazolo[3,4-b]pyridine A pyridine ring fused to a pyrazole (B372694) ring. Kinase inhibitors, CNS agents. nih.gov
Furopyridine A pyridine ring fused to a furan ring. Precursors for pharmaceuticals and advanced materials. ias.ac.in
Thiazolo[4,5-b]pyridine A pyridine ring fused to a thiazole ring. Antimicrobial agents. mdpi.com

In the Design and Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems, enabling the visualization and perturbation of specific molecular targets. The pyridine scaffold, due to its chemical stability and synthetic tractability, is a suitable core for the design of such probes. While specific research on this compound as a chemical probe is not extensively documented, its core structure possesses functionalities that could be exploited for this purpose. For instance, the hydroxyl group could be used as a handle to attach reporter molecules like fluorophores or affinity tags.

Related research has shown that complex pyridine-containing ligands can be synthesized to create metal complexes designed to act as chemical nucleases, which can probe the structure and function of DNA. nih.gov This demonstrates the potential of the broader class of pyridine derivatives to serve as foundational structures for sophisticated biological tools.

As Ligands in Coordination Chemistry and Homogeneous Catalysis

The lone pair of electrons on the pyridine nitrogen atom allows it to function as a Lewis base and coordinate to a wide variety of transition metal ions. wikipedia.org This makes pyridine derivatives, including the this compound scaffold, excellent candidates for ligands in coordination chemistry. The substituents on the pyridine ring play a crucial role in modulating the electronic and steric properties of the ligand, which in turn influences the stability, reactivity, and catalytic activity of the resulting metal complex. wikipedia.org

Transition metal complexes containing pyridine ligands are widely used as homogeneous catalysts in industrial and academic settings. mdpi.com They are effective in promoting a range of organic transformations, including oxidation, hydrogenation, and hydroformylation reactions. The ability to fine-tune the ligand structure allows for the optimization of catalyst performance in terms of activity and selectivity. mdpi.com

Development of Novel Scaffolds for Chemical Biology Investigations

In the fields of medicinal chemistry and chemical biology, certain molecular frameworks, known as "privileged scaffolds," appear frequently in bioactive compounds. The pyridine ring is a classic example of such a scaffold, found in numerous natural products, vitamins, and approved drugs. mdpi.com This makes pyridine derivatives attractive starting points for the development of novel molecular libraries to investigate biological processes and discover new therapeutic agents. mdpi.com

The synthesis of diverse analogues based on a central pyridine core allows for systematic exploration of the structure-activity relationship (SAR) of a particular class of compounds. Furthermore, modern synthetic techniques that allow for "skeletal editing" can transform a pyridine ring into another cyclic system, providing a powerful tool for scaffold hopping and navigating new areas of chemical space in lead optimization campaigns. chimia.ch

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The coordination of ligands to metal ions is a powerful and widely used strategy to drive the self-assembly of complex, well-defined supramolecular architectures. nih.gov Pyridine-based molecules are frequently employed as the organic ligand components in the construction of these metallo-supramolecular structures. rsc.org

Concluding Remarks and Future Research Outlook

Summary of Key Research Findings and Contributions

Research into pyridinol derivatives has established them as a versatile class of compounds with significant potential across various scientific disciplines. While direct studies on 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol are not extensively documented in publicly available literature, the existing body of research on analogous structures provides a strong foundation for understanding its potential contributions. The core pyridinol scaffold is recognized for its utility as a precursor in the synthesis of pharmaceuticals and agrochemicals, as a ligand in coordination chemistry, and as a building block for functional materials. nih.govosti.gov

Key research findings for the broader class of substituted pyridinols, which are expected to be relevant to This compound , include their application as bidentate iron(III) chelators and their role in the formation of various metal alkoxide complexes. nih.govosti.gov The strategic placement of hydroxyl and alkoxy groups on the pyridine (B92270) ring is crucial for tuning the electronic and steric properties of these molecules, thereby influencing their reactivity and potential applications.

Identification of Unexplored Synthetic Avenues

The synthesis of This compound is not explicitly detailed in readily accessible scientific literature, which in itself highlights a significant area for future research. However, established synthetic routes for related compounds suggest several plausible and unexplored avenues for its preparation.

A primary route would likely involve the selective O-alkylation of a 5-methyl-2,3-dihydroxypyridine precursor. The synthesis of a related compound, 5-chloro-2,3-dihydroxypyridine , has been patented, indicating that the synthesis of the 5-methyl analogue is a feasible starting point. researchgate.net The regioselective alkylation of the hydroxyl group at the 2-position in the presence of the 3-hydroxyl group presents a synthetic challenge and an opportunity for methodological development. The Williamson ether synthesis, a classical method for forming ethers, could be explored, though it may require careful optimization of reaction conditions to achieve the desired regioselectivity. byjus.comwikipedia.orgmasterorganicchemistry.com

Alternative strategies could involve a hetero-Diels-Alder reaction of appropriately substituted oxazoles with dienophiles to construct the polysubstituted pyridine ring in a single step. rsc.org This approach offers a convergent and potentially more efficient route to a variety of substituted 3-hydroxypyridines.

A summary of potential synthetic precursors is provided in the table below:

Precursor CompoundPotential Synthetic TransformationReference
5-Methyl-2,3-dihydroxypyridineSelective O-isopropylation researchgate.net
2-Hydroxy-5-methylpyridineNitration, reduction, and diazotization followed by etherification youtube.com
Substituted 5-alkoxyoxazolesHetero-Diels-Alder reaction rsc.org

Prospects for Advanced Computational Modeling and Design of Novel Derivatives

The field of computational materials science offers powerful tools for predicting the properties and guiding the design of new molecules. mdpi.comcam.ac.uk For This compound and its derivatives, density functional theory (DFT) and other computational methods can be employed to investigate their electronic structure, reactivity, and potential as functional materials.

Future computational studies could focus on:

Modeling Reaction Mechanisms: Elucidating the reaction pathways and transition states for the selective O-alkylation of 5-methyl-2,3-dihydroxypyridine to rationalize and predict optimal synthetic conditions.

Predicting Physicochemical Properties: Calculating key properties such as bond dissociation energies, ionization potentials, and electron affinities to understand the compound's stability and reactivity.

Designing Novel Derivatives: Systematically modifying the substituents on the pyridinol core in silico to design new derivatives with tailored electronic and steric properties for specific applications, such as enhanced metal chelation or improved catalytic activity.

Potential for Functional Material Development Based on the Pyridinol Core

The pyridinol scaffold is a promising platform for the development of advanced functional materials. The presence of both a hydroxyl and an alkoxy group in This compound offers multiple coordination sites for the formation of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net

Unexplored avenues in this area include:

Luminescent Materials: Investigating the photophysical properties of metal complexes incorporating This compound as a ligand. The electronic properties of the pyridinol ring can be tuned to achieve desired emission wavelengths and quantum yields.

Catalysis: Exploring the use of its metal complexes as catalysts in organic transformations. The steric and electronic environment provided by the ligand can influence the activity and selectivity of the metal center.

Sensing Applications: Designing materials that exhibit a change in their optical or electronic properties upon binding to specific analytes, leveraging the chelating ability of the pyridinol core.

Emerging Roles in Interdisciplinary Chemical Research Initiatives

The multifunctional nature of pyridinol derivatives positions them at the intersection of several scientific disciplines. acs.org Future research on This compound and related compounds is likely to contribute to a variety of interdisciplinary initiatives:

Medicinal Chemistry: The structural motif of substituted pyridinols is found in numerous biologically active compounds. Further investigation into the pharmacological properties of derivatives of This compound could lead to the discovery of new therapeutic agents.

Supramolecular Chemistry: The ability of the pyridinol core to participate in hydrogen bonding and metal coordination makes it an excellent building block for the construction of complex supramolecular assemblies with novel functions.

Materials Chemistry: As discussed, the development of new functional materials with applications in electronics, optics, and catalysis is a significant area of future research.

The exploration of these interdisciplinary avenues will undoubtedly uncover new and exciting applications for this versatile class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the structure of 5-Methyl-2-(propan-2-yloxy)pyridin-3-ol, and how should spectral contradictions be resolved?

  • Answer: Utilize a combination of 1H/13C NMR to identify the pyridine ring protons and the isopropyloxy group, FT-IR to confirm hydroxyl (O–H) and ether (C–O–C) stretching vibrations, and high-resolution mass spectrometry (HRMS) for molecular weight validation. If spectral data conflicts with expected results (e.g., unexpected splitting in NMR due to tautomerism), perform temperature-dependent NMR studies to assess dynamic equilibria . For ambiguous hydroxyl group positions, compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .

Q. How can solubility and stability challenges of this compound be addressed in aqueous reaction systems?

  • Answer: The dual hydroxyl and ether groups increase hydrophilicity but may still limit solubility in polar solvents. Use co-solvent systems (e.g., DMSO/water mixtures) or derivatization (e.g., silylation of hydroxyl groups) to enhance solubility. Stability issues, such as oxidation of the hydroxyl group, can be mitigated by conducting reactions under inert atmospheres (N₂/Ar) and using antioxidants like BHT .

Q. What synthetic routes are most efficient for introducing the isopropyloxy group at the 2-position of the pyridine ring?

  • Answer: Optimize nucleophilic aromatic substitution (SNAr) using 2-chloro-5-methylpyridin-3-ol with isopropyl alcohol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Alternatively, employ Mitsunobu conditions (DIAD/PPh₃) for milder etherification . Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

Advanced Research Questions

Q. How do the electronic properties of the hydroxyl and isopropyloxy groups influence the compound’s reactivity in catalysis or coordination chemistry?

  • Answer: The hydroxyl group acts as a strong electron-withdrawing group (EWG), polarizing the pyridine ring and enhancing its ability to coordinate with metal ions (e.g., Cu²⁺ or Fe³⁺). The isopropyloxy group provides steric bulk, which can modulate ligand geometry in metal complexes. Use cyclic voltammetry to assess redox behavior and DFT calculations (e.g., NBO analysis) to quantify charge distribution effects .

Q. What strategies can resolve contradictions in biological activity data, such as inconsistent kinase inhibition results across studies?

  • Answer: Cross-validate assays using orthogonal methods (e.g., fluorescence-based vs. radiometric kinase assays). Assess compound purity via HPLC and confirm the absence of degradation products. Explore stereochemical influences by synthesizing and testing enantiopure derivatives, as even minor stereochemical changes can drastically alter bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.